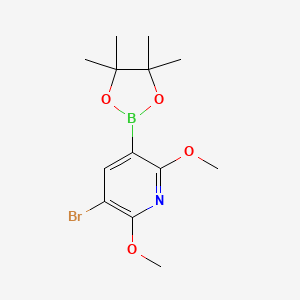
4-cyano-3-formyl-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-3-formyl-N-methylbenzamide, also known as 4-CN-F-NMB, is an important organic compound used in a variety of scientific research applications. It is a crystalline solid that is highly soluble in water, ethanol, and dimethyl sulfoxide. 4-CN-F-NMB is a derivative of benzamide, and its chemical structure consists of a benzene ring with a cyano group, a formyl group, and an N-methyl group attached to it. This compound has been used in a wide range of research applications due to its unique properties, such as its high solubility and low toxicity.
Aplicaciones Científicas De Investigación
4-cyano-3-formyl-N-methylbenzamide has been used in a variety of scientific research applications. It is used as a reactant in the synthesis of various compounds, such as 4-cyano-3-formyl-N-methylbenzamide-2-carboxylic acid, 4-cyano-3-formyl-N-methylbenzamide-2-methyl ester, and 4-cyano-3-formyl-N-methylbenzamide-2-thioester. It is also used as a reactant in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug celecoxib and the antidepressant drug fluoxetine. In addition, 4-cyano-3-formyl-N-methylbenzamide has been used in the synthesis of various fluorescent dyes, such as fluorescein and rhodamine.
Mecanismo De Acción
The mechanism of action of 4-cyano-3-formyl-N-methylbenzamide is not yet fully understood. However, it is believed that the cyano group of 4-cyano-3-formyl-N-methylbenzamide is responsible for its reactivity. The cyano group is known to be a strong electron-withdrawing group, and it has been suggested that this group is responsible for the reactivity of 4-cyano-3-formyl-N-methylbenzamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-cyano-3-formyl-N-methylbenzamide are not yet fully understood. However, it is known that 4-cyano-3-formyl-N-methylbenzamide is not toxic when used in laboratory experiments. In addition, 4-cyano-3-formyl-N-methylbenzamide has been shown to have some anti-inflammatory properties in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-cyano-3-formyl-N-methylbenzamide in laboratory experiments is its high solubility in a variety of solvents. This makes it easy to use in various reactions. In addition, 4-cyano-3-formyl-N-methylbenzamide is not toxic, which makes it safer to use in laboratory experiments. The main limitation of 4-cyano-3-formyl-N-methylbenzamide is its reactivity, which can make it difficult to control the reaction.
Direcciones Futuras
There are several potential future directions for research into 4-cyano-3-formyl-N-methylbenzamide. One potential direction is to further study the biochemical and physiological effects of 4-cyano-3-formyl-N-methylbenzamide. Another potential direction is to develop more efficient methods for the synthesis of 4-cyano-3-formyl-N-methylbenzamide. Finally, further research could be done to explore the potential applications of 4-cyano-3-formyl-N-methylbenzamide in the pharmaceutical industry.
Métodos De Síntesis
4-cyano-3-formyl-N-methylbenzamide can be synthesized by a variety of methods. The most commonly used method is a reaction between 4-cyanobenzaldehyde and N-methylbenzamide in aqueous ethanol. This reaction produces 4-cyano-3-formyl-N-methylbenzamide in high yield. Other methods include the reaction of 4-cyanobenzyl bromide and N-methylbenzamide in dimethyl sulfoxide, the reaction of 4-cyanobenzyl chloride and N-methylbenzamide in dimethyl sulfoxide, and the reaction of 4-cyanobenzyl bromide and N-methylbenzamide in aqueous ethanol.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-cyano-3-formyl-N-methylbenzamide involves the reaction of N-methylanthranilic acid with acetic anhydride to form N-methyl-3-acetylanthranilic acid, which is then reacted with phosphorus pentachloride to form N-methyl-3-chloroanthranilic acid. This compound is then reacted with potassium cyanide to form 4-cyano-N-methyl-3-chlorobenzamide, which is finally reacted with formic acid to form 4-cyano-3-formyl-N-methylbenzamide.", "Starting Materials": [ "N-methylanthranilic acid", "acetic anhydride", "phosphorus pentachloride", "potassium cyanide", "formic acid" ], "Reaction": [ "N-methylanthranilic acid + acetic anhydride → N-methyl-3-acetylanthranilic acid", "N-methyl-3-acetylanthranilic acid + phosphorus pentachloride → N-methyl-3-chloroanthranilic acid", "N-methyl-3-chloroanthranilic acid + potassium cyanide → 4-cyano-N-methyl-3-chlorobenzamide", "4-cyano-N-methyl-3-chlorobenzamide + formic acid → 4-cyano-3-formyl-N-methylbenzamide" ] } | |
Número CAS |
1289162-36-2 |
Fórmula molecular |
C10H8N2O2 |
Peso molecular |
188.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



